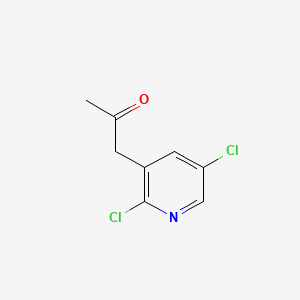

1-(2,5-Dichloropyridin-3-yl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

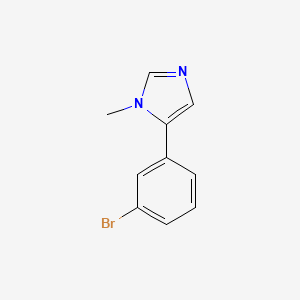

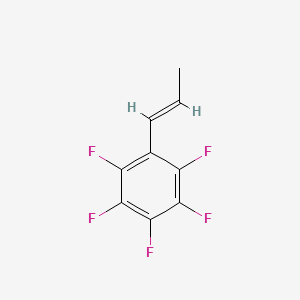

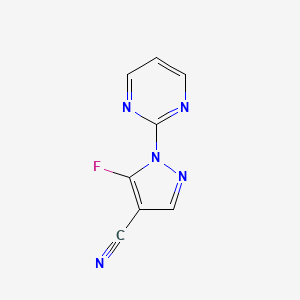

1-(2,5-Dichloropyridin-3-yl)propan-2-one is a chemical compound with the CAS Number: 1373233-13-6. It has a molecular weight of 204.06 and its molecular formula is C8H7Cl2NO . The compound is also known by its IUPAC name, 1-(2,5-dichloro-3-pyridinyl)acetone .

Molecular Structure Analysis

The InChI code for 1-(2,5-Dichloropyridin-3-yl)propan-2-one is 1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

1. Use in Nonlinear Optics

- Summary of Application: The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), which is structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, has been studied for its potential applications in nonlinear optics .

- Methods of Application: The study involved second and third harmonic generation studies at five different characteristic wavelengths .

- Results or Outcomes: The static and dynamic polarizability of the CPP molecule were found to be many-fold higher than that of urea .

2. Use in Medicinal Chemistry

- Summary of Application: Thiophene and its substituted derivatives, which include compounds like 1-(2,5-Dichloropyridin-3-yl)propan-2-one, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results or Outcomes: Thiophene derivatives have been proven to be effective drugs in various disease scenarios. They have shown biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

3. Use in Cross-Coupling Reactions

- Summary of Application: 2,5-Dichloropyridine, a compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, is known to undergo cross-coupling reactions with arylboronic acids .

- Methods of Application: The reaction is typically carried out in the presence of a palladium catalyst, such as [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride .

- Results or Outcomes: The cross-coupling reaction leads to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .

4. Use in Solvent-Free Organic Synthesis

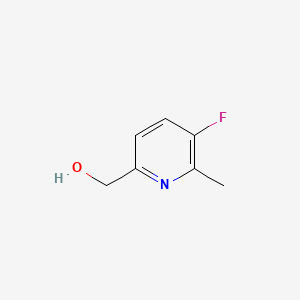

- Summary of Application: A compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, namely 3-acetylpyridine, has been used in solvent-free organic synthesis .

- Methods of Application: The reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal to yield 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is reported to take place in a variety of solvents such as toluene and DMF, but it was most conveniently applied without the use of any solvent, by direct fusion of 3-acetylpyridine with 1.4 equivalents of N,N-dimethylformamide dimethylacetal .

- Results or Outcomes: The solvent-free reaction conditions offer several advantages, including reduced waste, lower cost, and improved reaction efficiency .

5. Use in Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids and Esters

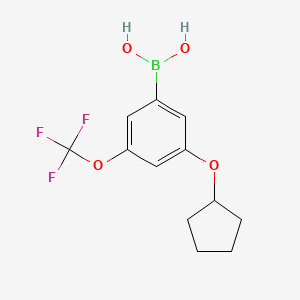

- Summary of Application: 2,5-Dichloropyridine, a compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters .

- Methods of Application: The synthesis involves a cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst .

- Results or Outcomes: The reaction leads to the formation of 6-halo-pyridin-3-yl boronic acids and esters, which are useful intermediates in organic synthesis .

6. Use in Solvent-Free Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

- Summary of Application: A compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, namely 3-acetylpyridine, has been used in the solvent-free synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one .

- Methods of Application: The reaction involves the direct fusion of 3-acetylpyridine with 1.4 equivalents of N,N-dimethylformamide dimethylacetal .

- Results or Outcomes: The solvent-free reaction conditions offer several advantages, including reduced waste, lower cost, and improved reaction efficiency .

Propriétés

IUPAC Name |

1-(2,5-dichloropyridin-3-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQJNQHWLHPQML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(N=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742957 |

Source

|

| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichloropyridin-3-yl)propan-2-one | |

CAS RN |

1373233-13-6 |

Source

|

| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)